4-[(Hexylsulfanyl)methyl]-1,3-dioxolane
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Overview
Description
4-[(Hexylsulfanyl)methyl]-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a hexylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hexylsulfanyl)methyl]-1,3-dioxolane typically involves the reaction of a dioxolane derivative with a hexylsulfanyl reagent. One common method is the Williamson ether synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-[(Hexylsulfanyl)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the dioxolane ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
4-[(Hexylsulfanyl)methyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-[(Hexylsulfanyl)methyl]-1,3-dioxolane involves its interaction with molecular targets through its sulfur and oxygen atoms. The sulfur atom can coordinate with metal ions, facilitating the extraction of metals such as palladium . The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of a dioxolane ring.
4-[(Hexylsulfanyl)methyl]-3,5-dimethylisoxazole: Contains an isoxazole ring and exhibits similar extraction properties for palladium.
Uniqueness
4-[(Hexylsulfanyl)methyl]-1,3-dioxolane is unique due to its dioxolane ring, which imparts different chemical properties compared to pyrazole and isoxazole derivatives. This uniqueness makes it a valuable compound for specific applications in metal extraction and organic synthesis.
Properties
CAS No. |
138163-99-2 |
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Molecular Formula |
C10H20O2S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
4-(hexylsulfanylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2S/c1-2-3-4-5-6-13-8-10-7-11-9-12-10/h10H,2-9H2,1H3 |
InChI Key |
XSOGGKUHVPYKGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCC1COCO1 |
Origin of Product |
United States |
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